Benzamide, 3-bromo-N-(3-chlorophenyl)-
Description
Chemical Structure & Properties The compound Benzamide, 3-bromo-N-(3-chlorophenyl)- (IUPAC name: N-(3-chlorophenyl)-3-bromobenzamide) has the molecular formula C₁₃H₉BrClNO and a molecular weight of 310.574 g/mol . Its structure consists of a benzamide backbone with a bromine atom at the 3-position of the benzene ring and a 3-chlorophenyl group attached to the amide nitrogen (Fig. 1).
Properties
IUPAC Name |
3-bromo-N-(3-chlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO/c14-10-4-1-3-9(7-10)13(17)16-12-6-2-5-11(15)8-12/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSBTVPSISSHNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 3-bromo-N-(3-chlorophenyl)- typically involves the reaction of 3-bromobenzoyl chloride with 3-chloroaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The reaction mixture is usually subjected to purification techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Benzamide, 3-bromo-N-(3-chlorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various organometallic reagents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .
Scientific Research Applications
Chemistry: In chemistry, Benzamide, 3-bromo-N-(3-chlorophenyl)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential therapeutic properties. It is studied for its activity against various biological targets, including enzymes and receptors, making it a candidate for drug development .
Industry: In the industrial sector, Benzamide, 3-bromo-N-(3-chlorophenyl)- is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of Benzamide, 3-bromo-N-(3-chlorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Substitution Patterns and Molecular Features
The table below compares 3-bromo-N-(3-chlorophenyl)benzamide with structurally related benzamide derivatives:
Electronic and Steric Effects
- Halogen vs. Trifluoromethyl Substitution: The 3-bromo and 3-chlorophenyl groups in the parent compound introduce steric bulk and moderate electron-withdrawing effects. In contrast, the 3-trifluoromethyl analog (C₁₄H₉ClF₃NO) exhibits stronger electron withdrawal due to the -CF₃ group, which may enhance metabolic stability but reduce solubility .
- Positional Isomerism: The 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative (C₁₅H₁₃BrNO₃) demonstrates how para-substitution and methoxy groups alter electronic distribution and solubility compared to the meta-substituted parent compound .
Q & A
Q. What are the established synthetic routes for 3-bromo-N-(3-chlorophenyl)benzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves bromination of benzamide followed by coupling with 3-chloroaniline. Key steps include:
- Bromination : Use N-bromosuccinimide (NBS) with FeCl₃ or AlCl₃ as a catalyst in anhydrous DCM at 0–25°C .
- Amide Coupling : Employ carbodiimide-based reagents (e.g., EDCI/HOBt) to activate the carboxyl group for nucleophilic attack by 3-chloroaniline. Solvents like DMF or THF yield optimal results at 60–80°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity (>95%) .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at position 3, chlorophenyl at N). Coupling constants resolve aromatic proton splitting .
- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL) determines bond lengths, angles, and intermolecular interactions (e.g., C–H···O, π-π stacking) .
- Hirshfeld Surface Analysis : Quantifies close contacts (e.g., Br···H, Cl···H) and packing efficiency .
Q. How does the crystal structure of 3-bromo-N-(3-chlorophenyl)benzamide influence its physicochemical properties?
Methodological Answer: The compound crystallizes in a monoclinic system (space group P2₁/c), with torsional angles between aromatic rings affecting planarity. Non-covalent interactions (e.g., halogen bonding from Br/Cl) stabilize the lattice, increasing melting points (observed range: 160–165°C) .
Q. What are the primary challenges in achieving high yields during synthesis?
Methodological Answer:
- Competitive Side Reactions : Bromine may migrate to the chlorophenyl group under acidic conditions. Use low-temperature bromination (0°C) to suppress this .
- Coupling Efficiency : Steric hindrance from substituents reduces amide bond formation. Pre-activation of the carboxylic acid with HOBt improves coupling yields (>70%) .
Q. How can researchers validate the purity and stability of this compound?
Methodological Answer:
- HPLC-MS : Monitor purity (>98%) and detect degradation products (e.g., dehalogenation under light) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~200°C) .
Advanced Research Questions
Q. How can structural contradictions arising from substituent positioning be resolved?
Methodological Answer: Discrepancies in electronic effects (e.g., Br vs. Cl electronegativity) can alter NMR shifts or crystallographic parameters. Use comparative DFT calculations (e.g., B3LYP/6-31G*) to model substituent contributions and validate experimental data .
Q. What strategies address enantiomer resolution in crystallographic studies?
Methodological Answer: For chiral analogs, employ Flack’s x parameter (superior to Rogers’ η) to distinguish enantiomers in near-centrosymmetric structures. Implement twin refinement in SHELXL to handle twinning .
Q. How can computational methods predict biological activity or binding modes?
Methodological Answer:
- Virtual Screening : Dock the compound into target pockets (e.g., using AutoDock Vina) with Lipinski’s Rule of Five filters. Prioritize hits with ΔG < -8 kcal/mol .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., M. tuberculosis TRPS α-subunit) to analyze RMSD (<2 Å) and binding stability over 100 ns trajectories .
Q. What experimental designs optimize structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Synthesis : Replace Br/Cl with F, NO₂, or methyl groups to probe electronic/steric effects .
- Biological Assays : Test analogs against bacterial/viral targets (e.g., MIC assays for M. tuberculosis) to correlate substituents with inhibitory potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
